
N-(3-カルバモイル-5-フェニルチオフェン-2-イル)-1,5-ジメチル-1H-ピラゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that makes it valuable for various scientific research applications
科学的研究の応用
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or tool for investigating biochemical processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may be used in drug discovery and development efforts.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene intermediate can be synthesized through a series of reactions, including halogenation, nitration, and reduction. The pyrazole intermediate is usually prepared via cyclization reactions involving hydrazines and diketones.
The final step involves the coupling of the thiophene and pyrazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups. Substitution reactions can result in compounds with different substituents on the thiophene or pyrazole rings.
作用機序
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide: This compound has a similar structure but with a chlorine substituent on the thiophene ring, which may alter its chemical properties and reactivity.
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: This compound features a benzo[b]thiophene ring instead of a pyrazole ring, leading to different chemical and biological properties.
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: This compound contains a dihydrobenzo[b][1,4]dioxine ring, which may impact its interactions with molecular targets and its overall reactivity.
The uniqueness of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties that can be leveraged for various research and industrial applications.
特性
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-8-13(20-21(10)2)16(23)19-17-12(15(18)22)9-14(24-17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSNGFBEHHKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508012.png)
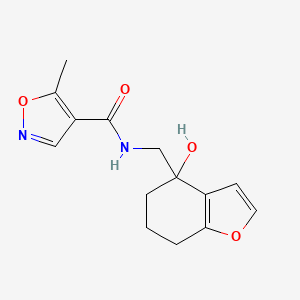
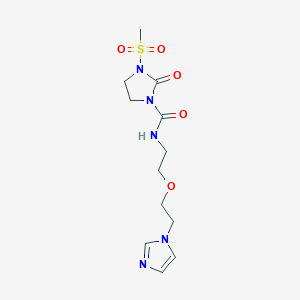

![3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(2-methylphenyl)urea](/img/structure/B2508019.png)
![N-(2-ethoxyphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2508020.png)
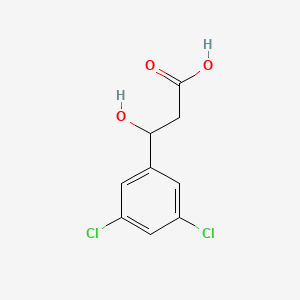
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)
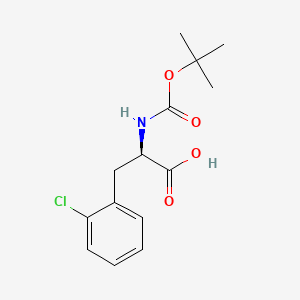
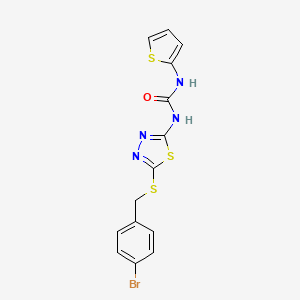
![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)
![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)
